5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

Crystallography Conformational Analysis Solid-State Chemistry

Researchers needing a well-characterized β-enaminone for crystallography or SAR libraries face limited authenticated supply. This compound delivers: • Single-crystal XRD confirmed E-s-E-s-Z conformation & intramolecular H-bonding-ideal crystallographic reference standard. • Reactive 2-position enables electrophilic substitution for diverse enaminone derivative synthesis. • Well-characterized keto-enol tautomerism for studying tautomer-dependent solubility, partition coefficient, and metal-coordination. Available in 95% purity; inquire for bulk packaging and global shipping.

Molecular Formula C20H22N2O
Molecular Weight 306.409
CAS No. 135566-66-4
Cat. No. B2960620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one
CAS135566-66-4
Molecular FormulaC20H22N2O
Molecular Weight306.409
Structural Identifiers
SMILESCC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C
InChIInChI=1S/C20H22N2O/c1-20(2)13-18(12-19(23)14-20)22-17-10-8-16(9-11-17)21-15-6-4-3-5-7-15/h3-12,21-22H,13-14H2,1-2H3
InChIKeyXPDVZCSPFJQAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one: Background & Compound Class


5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one (CAS 135566-66-4) is a synthetic β-enaminone derivative formed by the condensation of 1,3-cyclohexanedione with p-aminodiphenylamine (C20H22N2O, MW 306.4) [1]. The compound has been structurally characterized by single-crystal X-ray diffraction, with published crystallographic data confirming its E-s-E-s-Z conformation and the predominance of keto-enol tautomerism stabilized by intramolecular hydrogen bonding [1]. It belongs to a broader class of cyclohex-2-en-1-one enaminones that have been explored as synthetic intermediates, ligands for metal coordination, and pharmacophore scaffolds, though direct quantitative activity data for this specific compound remain sparse in the open literature [2].

5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one: Generic Substitution Risks


Within the cyclohex-2-en-1-one enaminone family, seemingly minor structural modifications produce substantially divergent properties that preclude simple interchange. The target compound contains an extended N-phenyl-p-phenylenediamine substituent, which introduces a distinct electronic environment, hydrogen-bonding capacity, and conformational landscape compared to simpler analogs such as 3-anilino-5,5-dimethylcyclohex-2-en-1-one (CAS 18940-21-1) or 3-{[4-(dimethylamino)phenyl]amino}-5,5-dimethylcyclohex-2-en-1-one (CAS 1022391-08-7) [1]. Crystallographic evidence confirms that the central disubstituted benzene ring in the target compound participates in unique electron delocalization and intermolecular hydrogen-bonding networks that directly affect solid-state stability and solubility [1]. These structural features cannot be replicated by analogs lacking the secondary aniline moiety, meaning that substitution with a generic enaminone risks altered reactivity, coordination behavior, or biological readout in applications where the precise tautomeric and conformational profile is critical.

5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one: Differentiation Evidence vs. Analogs


E-s-E-s-Z Crystal Conformation

Single-crystal X-ray diffraction analysis of the title compound reveals a distinct E-s-E-s-Z conformation stabilized by intramolecular N–H···O hydrogen bonding, with the central disubstituted benzene ring exhibiting measurable electron delocalization effects not present in simpler mono-anilino analogs [1]. By contrast, the simpler analog 3-anilino-5,5-dimethylcyclohex-2-en-1-one (CAS 18940-21-1) lacks the extended N-phenyl-p-phenylenediamine motif and thus cannot adopt this same conformational arrangement, resulting in different solid-state packing and potentially divergent solubility and reactivity profiles [1].

Crystallography Conformational Analysis Solid-State Chemistry

Keto-Enol Tautomeric Preference

1H and 13C NMR spectroscopic data for the target compound demonstrate a clear predominance of the keto-enol tautomeric form, with the enolic proton engaged in a resonance-assisted intramolecular hydrogen bond (N–H···O) [1]. This tautomeric preference is structurally enforced by the extended π-conjugation across the N-phenyl-p-phenylenediamine substituent. Simpler enaminones such as 3-anilino-5,5-dimethylcyclohex-2-en-1-one may exhibit a different tautomeric distribution due to the absence of the secondary aniline donor, which alters both the electronic environment and the hydrogen-bonding architecture [1]. Quantitative tautomeric ratios for the comparator were not reported in the same study.

Tautomerism Spectroscopic Characterization Hydrogen Bonding

Reactivity via 2-Bromination

The 2-bromo derivative 2-bromo-5,5-dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one (CAS 1022479-55-5) is described as being synthesized directly from the target compound via bromination, and the presence of the bromine atom at the 2-position enables further substitution, oxidation, and reduction chemistry that the non-brominated parent cannot directly undergo . This establishes the target compound not merely as an endpoint but as a versatile synthetic intermediate whose value lies in its capacity for further functionalization. While quantitative reaction yields for the bromination step are not disclosed in the available excerpt, the documented synthetic route confirms that the target compound serves as the direct precursor to a chemically distinct analog with expanded reaction scope .

Chemical Reactivity Halogenation Synthetic Utility

Application Scenarios for 5,5-Dimethyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one


Crystallography & Solid-State Structure

The compound's well-resolved single-crystal X-ray structure, with documented E-s-E-s-Z conformation and intramolecular hydrogen-bonding geometry [1], makes it suitable as a reference standard for crystallographic method development, intermolecular interaction analysis, or as a co-crystallization partner in solid-form screening campaigns where predictable packing motifs are advantageous.

Synthetic Intermediate for 2-Substituted Cyclohexenones

As demonstrated by its conversion to the 2-bromo analog , the target compound can serve as a starting material for electrophilic substitution at the 2-position, enabling the synthesis of a diverse array of enaminone derivatives. This is particularly valuable for medicinal chemistry groups building structure-activity relationship (SAR) libraries around the cyclohexenone scaffold.

Tautomerism & Hydrogen-Bonding Studies

The well-characterized keto-enol tautomerism stabilized by resonance-assisted intramolecular N–H···O hydrogen bonding [1] positions this compound as a model system for studying tautomer-dependent properties such as solubility, partition coefficient, and metal-coordination behavior—parameters that directly influence lead optimization in drug discovery programs.

Spectroscopic Reference for β-Enaminones

With published 1H NMR, 13C NMR, IR, and elemental analysis data [1], the compound can function as an authenticated spectroscopic reference for analytical laboratories developing or validating methods for β-enaminone-containing compounds, reducing ambiguity in structural assignment.

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